SIRT5 inhibitor 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SIRT5 inhibitor 2 is a compound designed to inhibit the activity of sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacylases. SIRT5 is primarily located in the mitochondria and is involved in the regulation of various metabolic processes, including the removal of succinyl, malonyl, and glutaryl groups from lysine residues on proteins . The inhibition of SIRT5 has been explored for its potential therapeutic applications in cancer, metabolic disorders, and viral infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SIRT5 inhibitor 2 typically involves the formation of a cyclic peptide structure. One common synthetic route includes the use of solid-phase peptide synthesis (SPPS) to assemble the linear peptide, followed by cyclization through side chain-to-side chain linkage . The reaction conditions often involve the use of coupling reagents such as HATU or DIC and bases like DIPEA in an organic solvent such as DMF . The cyclization step may require specific conditions to ensure the formation of the desired cyclic structure, such as the use of dilute solutions and slow addition of the cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

SIRT5 inhibitor 2 primarily undergoes deacylation reactions, where it inhibits the removal of acyl groups from lysine residues on target proteins . This inhibition can affect various metabolic pathways and cellular processes.

Common Reagents and Conditions

The deacylation reactions catalyzed by SIRT5 typically require NAD+ as a cofactor . Inhibitors like this compound can interfere with this process by binding to the active site of the enzyme, preventing the deacylation of substrates .

Major Products Formed

The major products formed from the inhibition of SIRT5 include the accumulation of acylated lysine residues on target proteins, which can lead to alterations in protein function and cellular metabolism .

Applications De Recherche Scientifique

Mécanisme D'action

SIRT5 inhibitor 2 exerts its effects by binding to the active site of SIRT5, preventing the enzyme from catalyzing the deacylation of lysine residues on target proteins . This inhibition disrupts various metabolic pathways, leading to changes in cellular processes such as energy production, stress responses, and apoptosis . The molecular targets of this compound include proteins involved in the tricarboxylic acid cycle, fatty acid oxidation, and reactive oxygen species detoxification .

Comparaison Avec Des Composés Similaires

Similar Compounds

SIRT1 inhibitors: Target SIRT1, another member of the sirtuin family, involved in regulating transcription, apoptosis, and stress responses.

SIRT2 inhibitors: Target SIRT2, which is primarily involved in cell cycle regulation and neurodegenerative diseases.

SIRT3 inhibitors: Target SIRT3, which regulates mitochondrial function and oxidative stress.

Uniqueness of SIRT5 Inhibitor 2

This compound is unique in its selectivity for SIRT5 over other sirtuin isoforms, making it a valuable tool for studying the specific functions of SIRT5 in cellular metabolism . Its ability to inhibit the removal of succinyl, malonyl, and glutaryl groups from lysine residues distinguishes it from inhibitors targeting other sirtuins, which primarily focus on deacetylation .

Activité Biologique

SIRT5 (Sirtuin 5) is a member of the sirtuin family of proteins, which are NAD+-dependent deacylases involved in various metabolic processes and cellular functions. The inhibition of SIRT5 has garnered significant interest due to its implications in cancer biology, metabolism, and other diseases. This article focuses on the biological activity of SIRT5 inhibitor 2 , exploring its mechanism of action, effects on cellular processes, and potential therapeutic applications.

This compound specifically targets the desuccinylation function of SIRT5. By inhibiting this enzymatic activity, the compound alters the post-translational modifications of various lysine residues on metabolic enzymes, thereby impacting their activity and function. SIRT5 typically catalyzes the removal of succinyl groups from lysine residues, which is crucial for the regulation of several metabolic pathways including fatty acid oxidation and the pentose phosphate pathway .

Metabolic Regulation

SIRT5 plays a vital role in regulating key metabolic pathways. Inhibition of SIRT5 leads to:

- Increased succinylation of metabolic enzymes such as isocitrate dehydrogenase 2 (IDH2), which can result in impaired oxidative metabolism and increased oxidative stress .

- Altered glucose metabolism, as seen in studies where SIRT5 inhibition resulted in decreased glucose uptake and utilization in cancer cells .

Cancer Biology

The role of SIRT5 in cancer is complex; it has been shown to act as both a tumor promoter and suppressor depending on the context:

- Colorectal Cancer : Silencing SIRT5 induces DNA damage via post-translational modifications, leading to cell cycle arrest and apoptosis. This suggests that SIRT5 may protect cancer cells from genomic instability .

- Breast Cancer : Inhibition of SIRT5 has been associated with reduced tumor growth and transformation properties in breast cancer models. The use of SIRT5 inhibitors has shown promise in reducing tumor burden in vivo, indicating their potential as therapeutic agents .

Study 1: Effects on Colorectal Cancer

In a study examining the effects of SIRT5 knockdown in colorectal cancer cells, researchers found that silencing SIRT5 led to significant DNA damage and increased apoptosis. The study highlighted that nucleoside supplementation could reverse these effects, underscoring the critical role of SIRT5 in maintaining nucleotide synthesis through its activation of transketolase (TKT) .

Study 2: Impact on Breast Cancer Growth

Another study demonstrated that pharmacological inhibition of SIRT5 suppressed transformed properties in breast cancer cells. In vivo experiments showed that SIRT5 inhibitors significantly reduced mammary tumor growth in mouse models. This effect was attributed to increased oxidative stress resulting from elevated succinylation levels of key metabolic enzymes .

Data Table: Effects of SIRT5 Inhibition

| Study | Cancer Type | Effect of Inhibition | Mechanism |

|---|---|---|---|

| Colorectal Cancer | CRC | Induced DNA damage and apoptosis | Reduced ribose-5-phosphate production via TKT |

| Breast Cancer | Triple-negative | Reduced tumor growth | Increased succinylation leading to oxidative stress |

Propriétés

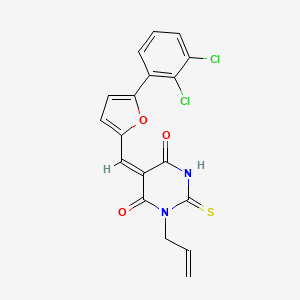

Formule moléculaire |

C18H12Cl2N2O3S |

|---|---|

Poids moléculaire |

407.3 g/mol |

Nom IUPAC |

(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C18H12Cl2N2O3S/c1-2-8-22-17(24)12(16(23)21-18(22)26)9-10-6-7-14(25-10)11-4-3-5-13(19)15(11)20/h2-7,9H,1,8H2,(H,21,23,26)/b12-9+ |

Clé InChI |

NASLGRREAVKNNT-FMIVXFBMSA-N |

SMILES isomérique |

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C(=O)NC1=S |

SMILES canonique |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC1=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.